molecular formula C18H23N5O2 B2436296 N-(2-ethoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320177-96-4

N-(2-ethoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2436296
CAS No.: 2320177-96-4
M. Wt: 341.415
InChI Key: QWYQQVRXZFIHRQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a triazole ring, and an azabicyclo octane framework

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Construction of the Azabicyclo Octane Framework: This step often involves a series of cyclization reactions to form the bicyclic structure.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infectious diseases.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and azabicyclo octane framework play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can be compared with other similar compounds, such as:

    N-benzyl-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-yl)thio)acetamide: This compound shares the ethoxyphenyl group but differs in its overall structure and functional groups.

    2-((1-ethoxy-1H-benzimidazol-2-yl)thio)-N’-(1-(2-naphthyl)ethylidene)acetohydrazide: This compound has a similar triazole ring but differs in its bicyclic framework and additional functional groups.

The uniqueness of N-(2-ethoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[32

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-25-17-6-4-3-5-16(17)20-18(24)23-13-7-8-14(23)12-15(11-13)22-10-9-19-21-22/h3-6,9-10,13-15H,2,7-8,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYQQVRXZFIHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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